![molecular formula C9H12O3 B1618733 1-Oxaspiro[4.5]decane-2,4-dione CAS No. 22884-78-2](/img/structure/B1618733.png)
1-Oxaspiro[4.5]decane-2,4-dione
Overview
Description
1-Oxaspiro[45]decane-2,4-dione is a spirocyclic compound characterized by a unique structure where a spiro atom connects two rings
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Oxaspiro[4.5]decane-2,4-dione can be synthesized through several methods. One common approach involves the catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction using 4-methoxycyclohexan-1-one as the starting material . Another method includes the Prins/pinacol cascade process, which utilizes aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol under Lewis acid catalysis .
Industrial Production Methods
Industrial production of this compound typically involves multi-step reaction sequences that ensure high yields and purity. These methods often include hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .
Chemical Reactions Analysis
Types of Reactions
1-Oxaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be performed using oxidizing agents to introduce oxygen functionalities.
Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents to modify the compound’s structure.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for hydrogenation reactions.
Substitution: Reagents like sodium hydride or lithium diisopropylamide are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxygenated derivatives, while reduction can produce different hydrogenated forms of the compound.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Uses
1-Oxaspiro[4.5]decane-2,4-dione derivatives have been studied for their potential as therapeutic agents, particularly as selective antagonists for the 5-HT2C receptor. This receptor is implicated in various conditions such as depression, anxiety, and obesity. Research indicates that compounds targeting this receptor can lead to effective treatments for these disorders without the common side effects associated with traditional therapies .
Case Study: Serotonin Receptor Modulation
A notable study demonstrated that derivatives of this compound can modulate serotonin receptors effectively. The compounds were shown to enhance serotonin reuptake inhibition, which is beneficial in treating mood disorders. The pharmacological profile of these compounds suggests they may provide rapid therapeutic effects with reduced side effects compared to existing medications .
Synthesis and Chemical Reactions
Synthesis Pathways
The synthesis of this compound can be achieved through various methods including cyclodehydration and hydroalkoxylation of C=C double bonds. These reactions are typically catalyzed by Brønsted acids such as sulfuric acid or p-toluenesulfonic acid .
Table 1: Synthesis Methods for this compound
Method | Description | Catalysts Used |
---|---|---|
Cyclodehydration | Involves dehydration of alcohols to form spiro compounds | H₂SO₄, pTsOH |
Hydroalkoxylation | Reaction of alkenes with alcohols to form ethers and spiro compounds | BF₃, LiClO₄ |
Carbonyl-Ene Reaction | Intermolecular reaction involving carbonyl compounds | Brønsted acids |
Fragrance Chemistry
Olfactory Properties
This compound and its derivatives are utilized in the fragrance industry due to their unique olfactory properties. Compounds derived from this structure exhibit scents described as green, herbal, and floral, making them suitable for use in perfumes and other scented products .
Case Study: Theaspirane Synthesis
Theaspirane is a well-known compound derived from this compound that has been extensively studied for its aromatic qualities. Synthetic routes involving intramolecular hydroalkoxylation have been successfully employed to produce optically active theaspirane derivatives with desirable fragrance notes .
Environmental Applications
Pesticide Development
Research has also explored the use of this compound derivatives in pesticide formulations. For instance, spirodiclofen is a pesticide that incorporates this compound structure and has shown effectiveness against various agricultural pests while exhibiting low toxicity to non-target organisms .
Table 2: Pesticidal Properties of Spirodiclofen Derivatives
Compound Name | Target Pests | Toxicity Level |
---|---|---|
Spirodiclofen | Tetranychus urticae | Low |
3-Hydroxy-1-oxaspiro(4.5)decane-2,4-dione | Various agricultural pests | Moderate |
Mechanism of Action
The mechanism by which 1-Oxaspiro[4.5]decane-2,4-dione exerts its effects involves interactions with molecular targets and pathways. For instance, certain derivatives of this compound have been identified as delta opioid receptor agonists, which interact with the receptor to produce analgesic effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
1,3,8-Triazaspiro[4.5]decane-2,4-dione: This compound is similar in structure but contains nitrogen atoms, making it a potential delta opioid receptor agonist.
Spirotetramat: Another spirocyclic compound used as an insecticide, synthesized through similar multi-step processes.
Uniqueness
1-Oxaspiro[4.5]decane-2,4-dione is unique due to its specific spirocyclic structure and the versatility it offers in synthetic chemistry. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in multiple research and industrial applications.
Biological Activity
1-Oxaspiro[4.5]decane-2,4-dione is a compound of significant interest due to its diverse biological activities, particularly in the fields of agriculture and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Synthesis
This compound features a unique spirocyclic structure that contributes to its biological properties. The synthesis of this compound can be achieved through various methods, including cycloalkoxylation and intramolecular reactions involving dihydrofuran derivatives .
Synthesis Overview
- Method : Cycloalkoxylation of C=C double bonds.
- Reagents : Various Brønsted and Lewis acids (e.g., pTsOH, H2SO4).
- Key Reaction : Intramolecular oxa-Michael addition leading to the formation of the spiro compound.
Biological Activity
This compound exhibits several biological activities, particularly as a pesticide with herbicidal, insecticidal, and acaricidal properties. Its effectiveness has been documented in various studies.
Pesticidal Activity
The compound has been highlighted for its potential as a pesticide:
- Insecticidal Properties : Demonstrated effectiveness against various pests while showing low toxicity to beneficial insects .
- Acaricidal Properties : Effective in controlling mite populations in agricultural settings .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural modifications:
- Substituents on the spirocyclic framework can enhance or diminish activity.
- Studies indicate that specific substitutions can lead to increased antiproliferative effects against cancer cell lines such as HCT-116 (colon), K562 (leukemia), and MDA-MB-231 (breast) cells .
Case Studies
Several studies have investigated the biological activity of this compound:
Case Study 1: Antiproliferative Effects
A study assessed the antiproliferative activity of various derivatives of this compound on human cancer cell lines:
- Findings : Certain derivatives exhibited significant inhibition of cell proliferation.
- Mechanism : Proposed mechanisms include induction of apoptosis and cell cycle arrest.
Case Study 2: Environmental Impact
Research on the environmental fate and toxicity of this compound has shown:
Properties
IUPAC Name |
1-oxaspiro[4.5]decane-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c10-7-6-8(11)12-9(7)4-2-1-3-5-9/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZCWQWIJJKSCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)CC(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40340710 | |
Record name | 1-Oxaspiro[4.5]decane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40340710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22884-78-2 | |
Record name | 1-Oxaspiro[4.5]decane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40340710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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